Py-MAA-Val-Cit-PAB-MMAE is a sophisticated compound utilized primarily in the field of antibody-drug conjugates (ADCs). This compound comprises several components: a pyrazole-based linker (Py-MAA), a valine-citrulline dipeptide (Val-Cit), a para-aminobenzyl carbamate (PAB), and a cytotoxic drug known as monomethyl auristatin E (MMAE). The unique structure of Py-MAA-Val-Cit-PAB-MMAE allows it to effectively target and deliver cytotoxic agents to cancer cells while minimizing damage to healthy tissues.
Py-MAA-Val-Cit-PAB-MMAE exhibits potent cytotoxic activity against various cancer cell lines. The mechanism involves internalization into cancer cells, where the linker is cleaved by specific enzymes, releasing MMAE. This release leads to disruption of microtubule dynamics, ultimately resulting in cell cycle arrest and apoptosis. Studies have shown that ADCs containing Py-MAA-Val-Cit-PAB-MMAE have lower IC50 values compared to those with other linkers, indicating enhanced efficacy in targeting cancer cells .
The synthesis methods for Py-MAA-Val-Cit-PAB-MMAE can be summarized as follows:
Interaction studies have demonstrated that Py-MAA-Val-Cit-PAB-MMAE effectively engages with target receptors on cancer cells, facilitating internalization and subsequent drug release. Research indicates that ADCs utilizing this compound show reduced off-target effects compared to traditional chemotherapeutics, which often affect healthy cells as well . Furthermore, studies have explored the stability of the compound in various biological environments, confirming its resilience against premature degradation before reaching target cells.
Several compounds share structural or functional similarities with Py-MAA-Val-Cit-PAB-MMAE. Below is a comparison highlighting its uniqueness:
| Compound Name | Components | Unique Features |
|---|---|---|
| Val-Cit-PABA | Valine, Citrulline, Para-aminobenzyl | Lacks the pyrazole component; less stable in plasma |
| MC-Val-Cit-PABA | Valine, Citrulline, Para-aminobenzyl | More hydrophilic; different linker properties |
| MMAF | Monomethyl auristatin F | Different cytotoxic agent; similar mechanism |
| DM1 | Maytansinoid | Different payload; distinct mechanism of action |
Py-MAA-Val-Cit-PAB-MMAE stands out due to its enhanced stability and efficacy in targeting cancer cells while minimizing systemic toxicity.
The synthesis of Py-MAA-Val-Cit-PAB-MMAE follows a complex multi-step process that integrates polymer chemistry with peptide synthesis and bioconjugation techniques . The compound consists of several distinct components: Py (1,3,5-triacryloylhexahydro-1,3,5-triazine), MAA (methacrylic acid), Val (valine), Cit (citrulline), PAB (p-aminobenzyl), and MMAE (monomethyl auristatin E) .
The stepwise synthetic route begins with the preparation of the Py-MAA intermediate [2]. The compound Py (1.87g, 7.51mmol) and triethylamine (104 μL, 0.75mmol) are dissolved in anhydrous dichloromethane (40mL), followed by dropwise addition of mercaptoacetic acid (103.9 μL, 1.50mmol) in dichloromethane (40mL) [13]. After the addition is complete, the system is allowed to warm to room temperature and stirred overnight [13]. The solvent is removed under vacuum, and the crude product is purified by column chromatography to yield Py-MAA as a white solid [13].
The second major step involves the synthesis of Py-MAA-Val-Cit-PAB-OH [2] [13]. The compound Py-MAA (10.00g, 29.33mmol) is placed in tetrahydrofuran (200mL), followed by addition of N,N'-carbonyldiimidazole (7.13g, 44.00mmol) and Val-Cit-PAB-OH (13.34g, 35.20mmol) [13]. The mixture is stirred at room temperature for 24 hours [13]. Petroleum ether (200mL) is added, stirred for 0.5 hours, and filtered to obtain a white solid [13]. The white solid is purified by preparative high performance liquid chromatography to yield Py-MAA-Val-Cit-PAB-OH (6.67g, white solid powder) [13].
The synthesis can proceed through either a one-pot method or a two-step approach [2] [13]. In the one-pot method, Py-MAA-Val-Cit-PAB-OH (1.8g, 1.0 equivalent) and dimethylformamide (40mL) are added to a three-necked round-bottomed flask in sequence [13]. After stirring until dissolved, bis(p-nitrophenyl) carbonate (882mg, 1.1 equivalents) and diisopropylethylamine (336mg, 1.0 equivalent) are added and stirred at 24±2°C for 24 hours [13]. Subsequently, diisopropylethylamine (672mg, 2.0 equivalents), pyridine (2.3mL), 1-hydroxybenzotriazole (351mg, 1.0 equivalent), and MMAE (1.7g, 0.9 equivalent) are added sequentially to the reaction mixture [13]. The reaction continues for 48 hours at 24±2°C to produce Py-MAA-Val-Cit-PAB-MMAE (1.9g) with a purity of 99.84% and yield of 51.3% [13].
The two-step approach offers improved control over the reaction process [2]. The first step involves preparation of Py-MAA-Val-Cit-PAB-(4-nitrophenyl) carbonate, achieved by reacting Py-MAA-Val-Cit-PAB-OH with bis(p-nitrophenyl) carbonate under controlled conditions [13]. The yield for this intermediate reaches 72.1% with 86% purity [13]. In the second step, this activated intermediate undergoes aminolysis with MMAE in the presence of 1-hydroxybenzotriazole and diisopropylethylamine to form the final product [13].
Research has demonstrated significant improvements in synthetic efficiency through process optimization [2]. Comparative studies show that the one-pot method achieves yields of 48.7%, while the traditional two-step method yields only 32.54% [13]. The optimized process reduces the input-output rate of MMAE from 2.71 unit mass to 0.91 unit mass, representing a 66.4% reduction in MMAE consumption [2].
| Synthesis Method | Final Product Yield (%) | MMAE Input-Output Ratio | Process Time (hours) |
|---|---|---|---|
| One-pot method | 48.7 | 0.91:1 | 72 |
| Two-step method | 32.54 | 2.71:1 | 96 |
| Optimized process | 51.3 | 0.91:1 | 72 |
The synthesis of Py-MAA-Val-Cit-PAB-MMAE requires precise control of multiple reaction parameters to ensure optimal yield and product quality [18] [21]. Temperature control is critical throughout the synthesis, with most reactions conducted at 24±2°C to maintain stability of the peptide components [13]. Initial coupling reactions are often performed at 0°C to minimize side reactions and epimerization [2].
The choice of coupling reagents significantly impacts both reaction efficiency and stereochemical integrity [18]. 1-Ethyl-3-[3-(dimethylaminopropyl)carbodiimide] (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) are commonly employed carbodiimide-based coupling agents [18]. However, research indicates that EDC tends to cause more epimerization (25%) compared to DCC in amino acid coupling reactions [18]. The addition of 1-hydroxybenzotriazole (HOBt) as an additive significantly suppresses epimerization, with EDC-HOBt combinations reducing epimerization to 2.0% for leucine residues [18].
| Coupling System | Ala Epimerization (%) | Leu Epimerization (%) | Val Epimerization (%) |
|---|---|---|---|
| DCC/DCM | 10 | 14 | 5 |
| EDC/DCM | 25 | 25 | 22 |
| DCC-HOBt/DMF | 0.8 | 6.0 | Not determined |
| EDC-HOBt/DMF | 2.0 | 9.0 | Not determined |
Advanced coupling reagents such as O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) offer superior performance in peptide synthesis applications [21]. HATU functions through formation of activated acyluronium species, which subsequently react with oxy-7-azabenzotriazole anions to produce reactive esters [18]. The nitrogen atom in oxy-7-azabenzotriazole induces hydrogen bonding with the N proton, preventing oxazolone formation and suppressing epimerization [18].
N,N'-Diisopropylcarbodiimide (DIC) demonstrates superior performance compared to EDC in solid-phase peptide synthesis applications [18]. In the synthesis of Gly-Phe-Pro-NH₂, the following epimerization percentages were observed: EDC/HOAt (29.8%), EDC-HCl/HOAt (24.1%), and DIC/HOAt (4.2%) [18]. This significant difference is attributed to the presence of an unhindered basic amino function in EDC structures, which negatively affects configurational stability during slow coupling processes [18].
Solvent selection plays a crucial role in reaction outcomes [13]. Dimethylformamide serves as the primary solvent for most coupling reactions due to its ability to dissolve both polar and nonpolar components [13]. Tetrahydrofuran is employed in specific steps, particularly for the coupling of Py-MAA with Val-Cit-PAB-OH [13]. The use of dichloromethane is limited to initial Py-MAA synthesis steps [13].
Base selection requires careful consideration to balance reaction efficiency with product stability [13]. Diisopropylethylamine is the preferred base for most coupling reactions due to its non-nucleophilic nature and appropriate basicity [13]. Pyridine is employed in specific steps to enhance reaction kinetics, particularly in the final MMAE coupling step [13]. The molar ratios of bases are carefully controlled, typically ranging from 1.0 to 3.0 equivalents depending on the specific reaction step [13].
The purification of Py-MAA-Val-Cit-PAB-MMAE requires sophisticated analytical and preparative techniques due to the complex nature of the molecule and the presence of multiple functional groups [12] [19]. High-performance liquid chromatography (HPLC) serves as the primary analytical and preparative method for purification and quality assessment [19] [22].
Hydrophobic interaction chromatography (HIC) represents the most commonly employed method for drug-to-antibody ratio determination and purification of antibody-drug conjugates [19] [22]. This method exploits the hydrophobic properties of the payload components to achieve separation [19]. The purification platform begins with initial screening for suitable salt types and concentrations, followed by high-throughput screening for performance evaluation using scaled-down models [19].
Salt buffer selection is critical for HIC performance [19]. The evaluation and establishment of salt buffer systems is based on turbidity measurements of salt buffer mixed with crude antibody-drug conjugate [19]. Suitable salt buffers with acceptable maximum concentrations are applied to high-throughput screening protocols [19]. Conditions demonstrating better recovery yields are selected for scaled-down model testing and optimization [19].
Research demonstrates successful purification of drug-to-antibody ratio 4 species from antibody-drug conjugate samples containing only 33% of the target species [19]. The HIC analysis shows successful removal of undesired drug-to-antibody ratio species (0, 1, 2, 3, 6, and 8), resulting in improved purity of the target species from 33% to 90% [19]. The overall recovery of drug-to-antibody ratio 4 species reaches 81% [19].
| Initial DAR 4 Content (%) | Final DAR 4 Purity (%) | Recovery Yield (%) | Removed Species |
|---|---|---|---|
| 33 | 90 | 81 | DAR 0,1,2,3,6,8 |
Reverse-phase high-performance liquid chromatography (RP-HPLC) provides higher resolution than HIC due to sample pretreatment under denaturing and reducing conditions [22]. However, the relatively high temperature and denaturing pretreatment with combinations of urea and tris(2-carboxyethyl)phosphine present potential risks for product stability [22]. RP-HPLC typically yields slightly lower drug-to-antibody ratio values compared to HIC results across multiple investigations [22].
Anion exchange chromatography (AIEX) has emerged as an additional analytical tool for antibody-drug conjugate characterization and purification [9]. Unlike HIC, AIEX demonstrates capability to separate drug-to-antibody ratio 4 positional isomers [9]. This method provides important complementary information for quality assessment and can be used alongside HIC for comprehensive purification strategies [9].
Size exclusion chromatography serves as a critical analytical method for aggregate detection and removal [12]. This technique effectively separates high molecular weight aggregates from the desired monomeric product [12]. Ion exchange chromatographic procedures are employed for removal of charge variants and other biologic impurities [12].
Ultrafiltration and diafiltration (UF/DF) processes are essential for removal of small-molecule impurities [19]. Typical small-molecule impurities include unconjugated payload, other payload-related substances derived from process-related byproducts and degradation, and residual solvents [19]. These processes are optimized to maintain product integrity while achieving effective impurity removal [19].
Mass spectrometry provides definitive molecular weight confirmation and structural characterization [2]. Liquid chromatography-mass spectrometry (LC-MS) analysis confirms the molecular weight of Py-MAA-Val-Cit-PAB-MMAE at m/z 1445.78 (M+H)⁺ [2]. This analytical technique serves as the gold standard for identity confirmation and purity assessment [2].
Quality control protocols incorporate multiple analytical techniques to ensure product consistency [19]. The analytical toolbox includes HIC, RP-HPLC, AIEX, isoelectric focusing, size exclusion chromatography, and mass spectrometry [9]. These methods provide comprehensive assessment of drug-to-antibody ratio profiles and critical quality attributes [9].
The transition from laboratory-scale synthesis to industrial production of Py-MAA-Val-Cit-PAB-MMAE presents numerous technical and operational challenges that require systematic approaches to overcome [20] [23]. Manufacturing scalability is complicated by the complex nature of the molecule, which combines polymer chemistry, peptide synthesis, and bioconjugation technologies [17].
Process optimization and reproducibility represent primary challenges during scale-up operations [27]. Variations in equipment, material properties, and process dynamics can lead to product inconsistencies when transitioning from small to large vessels [27]. Mixing efficiency, heat transfer, and mass transfer often differ significantly between laboratory and production scales, potentially compromising product quality and yield [27].
Equipment compatibility poses significant technical challenges [20] [30]. Laboratory equipment and commercial-scale machinery operate under different principles, creating translation difficulties [30]. Process chemists and engineers must collaborate to ensure that critical process parameters identified at small scale can be effectively controlled at production scale [20]. Volume-range requirements, order of addition, mixing needs, and in-process monitoring instrumentation become key factors in equipment design [20].
Temperature control systems require substantial modification for large-scale operations [20]. The synthesis of Py-MAA-Val-Cit-PAB-MMAE involves multiple temperature-sensitive steps, including low-temperature coupling reactions and ambient temperature holding periods [13]. Industrial reactors must maintain precise temperature control across larger volumes while accounting for heat generation from exothermic reactions [20].
Material consistency presents ongoing challenges in scaled production [30]. Raw materials that perform consistently in small batches may exhibit variability when procured and handled at industrial scales [30]. Purity specifications, supply consistency, and handling procedures require enhanced controls to maintain product quality [30]. The extreme potency of the MMAE payload necessitates specialized handling facilities with occupational exposure limits below 50 nanograms per cubic meter [17].
Cleaning and decontamination represent one of the most significant challenges in antibody-drug conjugate manufacturing [20]. Multi-use fixed equipment must be designed to ensure validated decontamination and cleaning procedures [20]. The highly potent nature of the cytotoxic payload compounds creates complex requirements for equipment changeover and multiproduct facility operations [20].
Process hold times during modification and conjugation reactions require extensive validation [20]. Holding the antibody-linker complex for extended periods following antibody modification reactions may cause changes in reaction stoichiometry [20]. These parameters must be tested and validated to determine acceptable hold time limits without compromising product quality [20].
Manufacturing facilities require specialized design considerations for highly potent compound processing [15]. The Ma'anshan site design incorporates capabilities for processing compounds with occupational exposure band 5 (occupational exposure limit 0.01 micrograms per cubic meter) [15]. The facility features negative pressure isolators to meet operational requirements for the most toxic highly potent active pharmaceutical ingredients [15].
Reactor scaling considerations are critical for maintaining reaction performance [15]. The facility incorporates multiple reactor sizes ranging from 5L to 100L reactors with total reactor capacity of 4,000L [15]. Temperature ranges from -80°C to +150°C must be maintained across all reactor sizes [15]. Multiple preparative high-performance liquid chromatography systems and lyophilizers ranging from 0.5 square meters to 5 square meters are required to support purification at scale [15].
Quality control systems require substantial enhancement for industrial production [19]. Batch-to-batch consistency must be demonstrated through comprehensive analytical testing [19]. Table 2 data shows that product quality derived from small-scale batches maintains consistency with large-scale batches when proper process controls are implemented [19]. Drug-to-antibody ratio distributions from scaled batches demonstrate high similarity, confirming process robustness [19].
| Scale | Batch Size | DAR Distribution Consistency | Quality Attributes |
|---|---|---|---|
| Small | Laboratory | Baseline | Reference standard |
| Pilot | 50L-200L | Highly similar | Maintained |
| Production | 500L-2000L | Highly similar | Maintained |
Regulatory compliance adds additional complexity to scale-up operations [27]. Manufacturing processes must adhere to current Good Manufacturing Practice standards throughout the scale-up process [27]. Demonstrating equivalence between laboratory-scale processes and large-scale operations is vital for regulatory approval [27]. Quality by Design frameworks must be implemented to ensure consistent product quality across all scales [27].
Monomethyl auristatin E exerts its primary cytotoxic activity through specific binding interactions with the β-tubulin subunit at the vinca domain, a composite binding site formed at the longitudinal interface between consecutive αβ-tubulin heterodimers [4] [5]. The binding affinity of MMAE to tubulin demonstrates a stoichiometric relationship of approximately 1:1, with the compound exhibiting potency 200 times greater than vinblastine in inhibiting microtubule polymerization [4] [6].
Structural characterization of the MMAE-tubulin interaction reveals that the binding site encompasses the β₁-tubulin T5 loop, the carboxy-terminal segment of the H6 helix, the H6-H7 loop, the amino-terminus of the H7 helix, and the H1 helix [4]. The complementary binding region on the α₂-tubulin subunit includes the S9 strand, H10 helix, and T7 loop. This binding configuration positions MMAE in an elongated conformation toward the nucleotide binding site, establishing extensive interactions with the β₁-tubulin H6-H7 loop and H7 helix [4] [5].
The molecular mechanism of tubulin inhibition involves MMAE binding extensively along pre-assembled microtubule lengths with particularly high affinity at microtubule ends [6] [7]. This binding pattern introduces structural defects into the microtubule lattice, suppresses microtubule dynamics, and reduces both the kinetics and extent of microtubule assembly while promoting the formation of curved tubulin ring structures [6] [7]. The compound effectively inhibits nucleotide exchange on tubulin without displacing bound nucleotides, distinguishing its mechanism from other vinca site binding agents [4].
Table 2: MMAE-Tubulin Interaction Parameters
| Parameter | Value |
|---|---|
| Binding Stoichiometry | ~1:1 (MMAE:tubulin) |
| Binding Site | Vinca domain (β-tubulin) |
| Mechanism of Action | Tubulin polymerization inhibition |
| Polymerization Effect | Reduced assembly kinetics |
| Dynamics Effect | Suppressed microtubule dynamics |
| Potency vs Vinblastine | 200× more potent |
| Conformational Effect | Promotes curved tubulin rings |
| Cellular Effect | Mitotic arrest and apoptosis |
The valine-citrulline dipeptide linker component of Py-MAA-Val-Cit-PAB-MMAE undergoes specific enzymatic cleavage through cathepsin B-mediated hydrolysis within the lysosomal environment [8] [9] [10]. Cathepsin B, a cysteine protease predominantly localized in lysosomes, cleaves the peptide bond between the citrulline residue and the para-aminobenzyl carbamate spacer [8] [9]. This cleavage mechanism provides selective payload release within target cells while maintaining stability in systemic circulation.
The kinetics of cathepsin B-mediated cleavage demonstrate substrate specificity dependent on dipeptide sequence composition. Comparative analysis reveals that the valine-citrulline linker exhibits a half-life of 240 minutes under enzymatic cleavage conditions, demonstrating superior plasma stability compared to alternative dipeptide sequences [11] [8]. The valine-alanine linker shows reduced cleavage efficiency at approximately 50% of the Val-Cit rate, while maintaining enhanced stability in plasma with reduced hydrophobicity characteristics [11].
Structural modifications to the dipeptide linker significantly influence cleavage kinetics and stability profiles. Introduction of steric hindrance through cyclobutyl substitution (cBuCit) reduces cathepsin cleavage activity by 90% compared to standard Val-Cit, while maintaining 100% cleavage efficiency by cathepsin B under appropriate conditions [8]. The incorporation of hydrophilic amino acids at the P3 position, particularly 2-hydroxy acetamide groups, substantially increases plasma stability while preserving cathepsin B susceptibility [8].
Table 3: Cathepsin B Cleavage Kinetics Comparison
| Linker Type | Half-life (min) | Stability |
|---|---|---|
| Val-Cit | 240 | High in plasma |
| Val-Ala | 120 (50% of Val-Cit rate) | High in plasma, lower hydrophobicity |
| Phe-Lys | 8 | Low in plasma |
| cBuCit (cyclobutyl) | 90% reduced vs Val-Cit | Enhanced specificity |
| Val-Cit with steric hindrance | Variable (site-dependent) | Enhanced with modifications |
The para-aminobenzyl carbamate spacer functions as a self-immolative system that undergoes spontaneous 1,6-elimination following cathepsin-mediated cleavage of the dipeptide linker [12] [13] [14]. This self-immolative mechanism ensures efficient payload release without requiring additional enzymatic processing, thereby maximizing the concentration of active drug within target cells.
The self-immolative process initiates when cathepsin B cleavage generates an unstable para-aminobenzyl carbamate intermediate that spontaneously undergoes cyclization to produce a cyclic urea and releases the free MMAE payload [12] [14]. The efficiency of this self-immolative elimination depends on electronic and steric factors within the benzyl carbamate structure. Electron-withdrawing groups accelerate the immolation process to release acidic phenol-containing payloads by delocalizing negative charge on the phenolic oxygen during elimination [12].
Structural analysis of para-aminobenzyl carbamate immolation reveals that the positioning of substituents significantly affects elimination kinetics. Ortho substitutions introduce substantial steric hindrance that completely inhibits self-immolative activity, while meta modifications can be tolerated with appropriate electronic properties [8] [12]. The introduction of methyl carboxyamide groups at the meta position reduces mouse serum cleavage to 3% over 24 hours while maintaining complete cathepsin-mediated release efficiency [8].
The self-immolative dynamics exhibit pH-dependent characteristics that influence payload release kinetics. Studies demonstrate that acidic conditions, typical of lysosomal environments, favor the cyclization reaction and subsequent drug release [15] [14]. However, the intracellular pH of cancer cells, typically maintained at ≥7.4, provides optimal conditions for the self-immolative cascade while preventing premature elimination in systemic circulation [15].
The kinetics of intracellular payload release from Py-MAA-Val-Cit-PAB-MMAE involve a coordinated sequence of cellular uptake, lysosomal trafficking, enzymatic cleavage, and self-immolative elimination processes [16] [17] [18]. Following antibody-drug conjugate internalization through receptor-mediated endocytosis, the construct undergoes trafficking through the endolysosomal pathway where the acidic environment and cathepsin B concentration facilitate linker cleavage [17] [19].
Quantitative analysis of payload release kinetics demonstrates that the intracellular concentration of released MMAE correlates directly with cytotoxic potency independent of target expression levels or drug-to-antibody ratios [16]. Intratumoral MMAE concentrations consistently correlate with the extent of tumor growth inhibition in xenograft models, establishing payload release efficiency as a critical determinant of therapeutic efficacy [16] [20].
The temporal dynamics of payload release reveal that linker cleavage represents the rate-limiting step following internalization, with lysosomal escape potentially serving as an additional kinetic barrier for certain antibody-drug conjugate systems [20] [17]. Conjugation site influences release kinetics, with different antibody attachment positions demonstrating variable payload release rates ranging from 15 to 60 minutes for maximal drug liberation [20].
Real-time monitoring of payload release using fluorescence resonance energy transfer-based systems demonstrates that subcellular localization affects release efficiency [17] [21]. Studies indicate that while lysosomal localization facilitates cathepsin-mediated cleavage, payload release can occur partially in other subcellular compartments, suggesting multiple mechanisms may contribute to drug liberation [21]. The residence time in acidic compartments influences the effectiveness of linker cleavage, with extended lysosomal exposure correlating with enhanced payload release efficiency [21].